![molecular formula C19H16Cl2N2O4S B3501672 6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)
6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one
Vue d'ensemble
Description
The compound "6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one" is a synthetic molecule that incorporates elements of both chromen-2-one and piperazine. The chromen-2-one moiety often suggests a potential for various biological activities, while the piperazine and sulfonyl groups confer specific physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Nucleophilic aromatic substitution reactions typically introduce the 2,5-dichlorophenyl group onto the piperazine ring.
Step 2: Sulfonylation is carried out by reacting the piperazine derivative with a sulfonyl chloride reagent under basic conditions.
Step 3: Coupling of the sulfonyl-piperazine intermediate with a chromen-2-one derivative via electrophilic aromatic substitution or similar methodologies.
Industrial Production Methods: Industrial synthesis might focus on optimizing yields and purity:
Large-scale reactions are conducted in batch or continuous reactors.
Purification steps include recrystallization, chromatography, or distillation.
Stringent quality controls ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxidative processes could target specific sites on the molecule to form oxides or other derivatives.
Reduction: Reduction reactions may involve the piperazine ring, modifying the nitrogen atoms.
Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the aromatic ring and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Use of potassium permanganate or other oxidative agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation or nitration using halogens or nitric acid under controlled conditions.
Major Products Formed
Depending on the reaction, products could include hydroxylated derivatives, halogenated compounds, or varied aromatic substituents.
Applications De Recherche Scientifique
The compound has a broad array of applications across various scientific fields:
Chemistry: Serves as a building block for more complex molecules, and a catalyst in certain organic reactions.
Biology: Potential as a ligand in binding studies involving proteins or DNA.
Medicine: Investigated for antimicrobial, antiviral, or anticancer properties due to its unique structure.
Industry: Used in materials science for creating specialized polymers or coatings.
Mécanisme D'action
Molecular Targets and Pathways
Protein Binding: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: It could influence cellular pathways related to cell growth, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Uniqueness and Similarities
Chromen-2-one Derivatives: Other derivatives include molecules like coumarin, but the addition of the sulfonyl-piperazine group in our compound confers unique solubility and reactivity.
Piperazine Compounds: Compared to compounds like piperazine itself, our compound has enhanced biological activity due to the dichlorophenyl group and chromen-2-one backbone.
List of Similar Compounds
Coumarin: A simpler chromen-2-one derivative, known for its fragrance and anticoagulant properties.
Diclofenac: A widely known anti-inflammatory drug that shares the dichlorophenyl group, showing how these substructures contribute to biological activity.
Propriétés
IUPAC Name |
6-[4-(2,5-dichlorophenyl)piperazin-1-yl]sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-14-2-4-16(21)17(12-14)22-7-9-23(10-8-22)28(25,26)15-3-5-18-13(11-15)1-6-19(24)27-18/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSOFKKUZRZHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



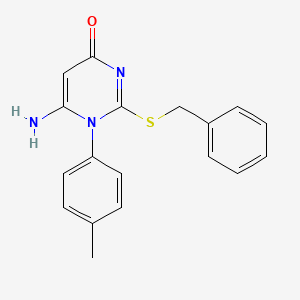
![7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3501608.png)
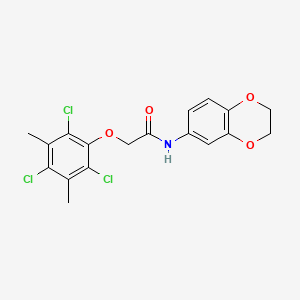
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)


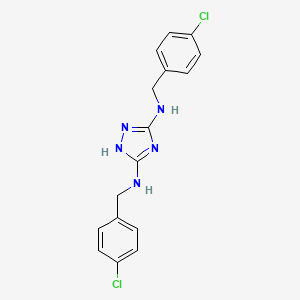
![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501638.png)
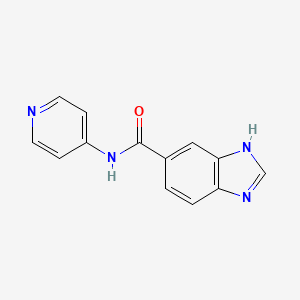
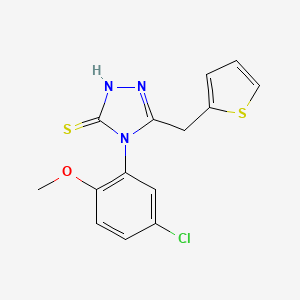
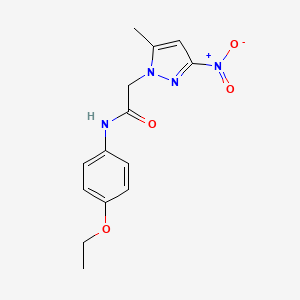
![3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)
![2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B3501677.png)
